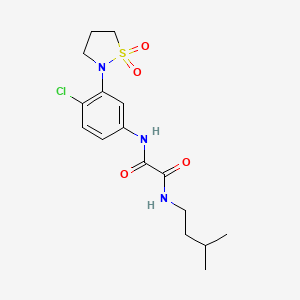

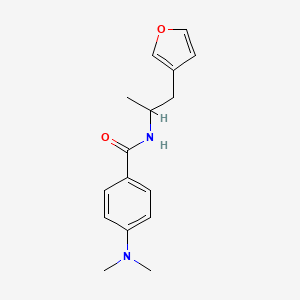

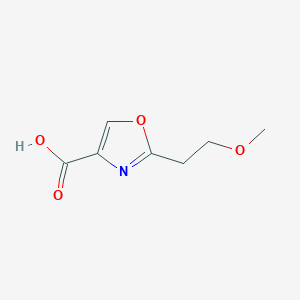

![molecular formula C15H13N3O2S B2837360 3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-98-4](/img/structure/B2837360.png)

3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a novel compound that has been synthesized and characterized in recent studies . It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives . The synthesized compounds were characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Molecular Structure Analysis

The molecular structure of this compound was characterized using various spectral techniques. The IR spectrum showed peaks corresponding to NH, CH-aromatic, CH-aliphatic, C=O, and C=S functional groups . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point greater than 360°C . The compound’s empirical formula is C20H18N2O5S, and it has a molecular weight of 398 .Scientific Research Applications

Synthesis and Chemical Reactions

3-Methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, a derivative in the thiazolo[3,2-a]pyrimidine series, has been a subject of interest in the field of chemical synthesis and reactions. The compound has been utilized in the synthesis of novel functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, demonstrating its versatility in forming diverse chemical structures (Peterlin-Mašič et al., 2000). Additionally, it has been involved in various reactions of Biginelli-compounds, contributing to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

Antimicrobial Activity

This compound has shown potential in the field of antimicrobial research. A study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, including compounds structurally similar to this compound. These compounds demonstrated significant antimicrobial activity, particularly against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound has been part of systematic structure modifications in drug discovery programs. For instance, its related structures have been modified to reduce metabolism mediated by aldehyde oxidase, a key factor in the development of drugs for treating conditions like prostate cancer (Linton et al., 2011).

Biological Activity Studies

The thiazolo[3,2-a]pyrimidine derivatives, including the compound , have been synthesized and tested for various biological activities. For instance, their role in inhibiting cyclooxygenase-1/2 (COX-1/COX-2) and demonstrating analgesic and anti-inflammatory activities has been explored (Abu‐Hashem et al., 2020).

Anticancer Research

Compounds in the thiazolo[3,2-a]pyrimidine series have also been studied for their potential in cancer treatment. They have been involved in the synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer activities (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with enzymes involved in purine metabolism.

Mode of Action

As a purine analogue, it might interfere with the normal function of purine metabolizing enzymes, thereby disrupting the biochemical reactions involving purines .

Biochemical Pathways

The compound, being a purine analogue, is likely to affect the purine metabolic pathway . Purines are essential for DNA and RNA synthesis, energy metabolism, and signal transduction. Disruption of purine metabolism can lead to a variety of downstream effects, including inhibition of cell growth and proliferation.

Result of Action

Given its potential role as an antimetabolite in purine biochemical reactions, it may inhibit cell growth and proliferation .

Future Directions

The future directions for this compound could involve further investigation of its biological activities. Given its promising antimicrobial, antifungal, and in-vitro cytotoxic activities , it could be developed into a potential therapeutic agent. Further studies could also explore its mechanism of action and potential applications in the treatment of various diseases .

properties

IUPAC Name |

3-methyl-N-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-3-5-11(6-4-9)17-13(19)12-7-16-15-18(14(12)20)10(2)8-21-15/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNDJZKSBCXNJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2837296.png)